Folicur Top
Description
Structure
2D Structure
Properties
CAS No. |
124027-08-3 |
|---|---|
Molecular Formula |
C30H38Cl2N6O3 |
Molecular Weight |
601.6 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |
InChI |
InChI=1S/C16H22ClN3O.C14H16ClN3O2/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13;1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-7,11-12,21H,8-10H2,1-3H3;4-9,13H,1-3H3 |
InChI Key |
PJGMGVOZCWJQMY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Synonyms |
2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl) -, mixt. with alpha-(2-(4-chlorophenyl)ethyl)-alpha-(1,1-dimethylethyl )-1H-1,2,4-triazole-1-ethanol |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Fungicidal Action
Elucidation of Sterol Demethylation Inhibition (DMI) Pathway Perturbation
The fungicidal activity of the active components in Folicur Top, such as tebuconazole (B1682727) and difenoconazole (B1670550), is rooted in their ability to disrupt a critical metabolic pathway in fungi: sterol biosynthesis. cabidigitallibrary.org These compounds belong to the Demethylation Inhibitors (DMI) group of fungicides, also known as Sterol Biosynthesis Inhibitors (SBIs). dynafarm.innzpps.orgbighaat.com Their mode of action is highly specific, targeting the synthesis of ergosterol (B1671047), an indispensable component for the integrity and functionality of fungal cell membranes. ontosight.aiontosight.aichemicalwarehouse.com By inhibiting this pathway, the fungicides compromise the fungal cell structure, ultimately leading to the cessation of growth and reproduction. dynafarm.incultree.in
Specific Enzymatic Targets and Metabolic Consequences within Fungal Pathogens
The primary molecular target for DMI fungicides like tebuconazole and difenoconazole is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (also referred to as CYP51 or ERG11). nzpps.orgontosight.aioekotoxzentrum.chapsnet.orgresearchcommons.org This enzyme catalyzes the crucial C14-demethylation step in the biosynthetic pathway of ergosterol. cabidigitallibrary.orgoekotoxzentrum.chrmit.edu.au
The inhibition of 14α-demethylase leads to two significant metabolic consequences for the fungal pathogen:
Accumulation of Toxic Sterol Precursors: The inhibition causes a buildup of aberrant, methylated sterol precursors, such as lanosterol. cabidigitallibrary.orgontosight.ai These precursors integrate into the cell membrane, disrupting its normal structure and physiological functions, which ultimately proves lethal to the fungal cell. hb-p.comkingelong.com.vn
This disruption of membrane integrity interferes with nutrient transport and cell wall synthesis, halting fungal penetration and the formation of haustoria (the feeding structures of parasitic fungi). hb-p.com The action is effective against a broad spectrum of fungal pathogens, including those from the Ascomycetes, Basidiomycetes, and Deuteromycetes families. kingelong.com.vnnih.gov
Comparative Analysis of Mode of Action Across DMI Fungicides
While all DMI fungicides share the same primary target site (C14-demethylase), there are notable differences in their chemical structures and activity spectra. frac.info This can result in varying levels of effectiveness against different fungal species or even against specific strains of the same pathogen that have developed reduced sensitivity. cabidigitallibrary.org
The development of resistance to DMI fungicides is a complex process, often involving multiple genetic factors rather than a single mutation. nzpps.org Fungi can develop resistance through several mechanisms, including:
Mutations in the ERG11/CYP51 gene that reduce the binding affinity of the fungicide to the target enzyme. nih.gov
Overexpression of the ERG11/CYP51 gene, leading to higher concentrations of the target enzyme that can overcome the inhibitory effect. nih.gov
Increased expression of efflux pumps (like ATP-binding cassette transporters) that actively transport the fungicide out of the fungal cell. nih.gov
Due to the common mode of action, cross-resistance is a significant concern among DMI fungicides. frac.infoapsnet.org This means that a fungal population that has developed resistance to one DMI fungicide is likely to show reduced sensitivity to other fungicides within the same group. nzpps.orgapsnet.org
Systemic Transport and Bioavailability within Host Plants
The active ingredients in this compound, such as tebuconazole and difenoconazole, are systemic fungicides. dynafarm.inchemicalwarehouse.comindiamart.com This means they are absorbed by the plant and transported within its vascular system, providing protection not only at the point of application but also in new growth. peptechbio.comhb-p.comnih.gov
Influence of Plant Physiology on Fungicide Uptake and Mobilization
Key influencing factors include:
Temperature: Moderately warm temperatures generally stimulate plant physiological processes, including transpiration and translocation, which can enhance the rate of fungicide absorption and movement within the plant. redalyc.orgacs.org
Humidity and Light: High humidity and the absence of light (e.g., at night) can alter the conditions on the leaf surface. redalyc.org While high humidity can prolong the drying time of spray droplets, potentially increasing absorption, it can also lead to dilution or runoff. redalyc.org
Secondary Physiological Effects: Beyond their fungicidal action, some fungicides can induce physiological responses in the host plant. uni-goettingen.de Application of fungicides like those in the triazole and strobilurin classes has been associated with a "greening effect," where treated plants exhibit delayed senescence, higher chlorophyll (B73375) content, and increased biomass. dynafarm.inindiamart.comuni-goettingen.debbro.co.uk These effects may be linked to interactions with plant hormonal pathways or an enhanced ability to cope with abiotic stress. uni-goettingen.deseedquest.com
Pathogen Susceptibility and Field Performance Dynamics
Efficacy Spectrum Against Key Phytopathogenic Fungi
Folicur's performance has been evaluated extensively across a range of cereal and specialty crops, demonstrating significant control over numerous economically important diseases.
In cereal production, Folicur is utilized to manage a complex of foliar and head diseases.
Fusarium spp. (Fusarium Head Blight) : Folicur is effective in suppressing Fusarium Head Blight (FHB) in wheat. weatherinnovations.comunl.edu Research indicates that applications of Folicur can lead to increased yield and thousand-kernel weight. weatherinnovations.com Field experiments have demonstrated that Folicur treatments can increase grain yields in artificially inoculated wheat cultivars by 21-22% compared to the untreated, inoculated control. researchgate.net The application of Folicur has been shown to diminish the disease incidence of Fusarium culmorum by 52-64% in tested wheat cultivars. researchgate.net
Mycosphaerella graminicola (Septoria Leaf Blotch) : The efficacy of Folicur against Mycosphaerella graminicola is subject to regional resistance development. bayer.co.ukagrobaseapp.com While some sources indicate that resistance has been identified, making Folicur not recommended for control of Septoria leaf blotch in some areas bayer.co.ukagrobaseapp.com, other reports suggest it provides moderate control of Septoria glume blotch (Stagonospora nodorum) and can control speckled leaf blotch. bayer.co.nzbayer.co.nz
Puccinia spp. (Rusts) : Folicur demonstrates strong efficacy against various rust diseases in cereals, including yellow rust (Puccinia striiformis), brown rust (Puccinia triticina), and crown rust (Puccinia coronata). bayer.co.ukbayer.co.nz It is also effective against stripe rust. agrilife.org Field trials on soft red winter wheat demonstrated that plots treated with Folicur yielded 41% more grain and had thousand kernel weights 33% higher than untreated plots under stripe rust pressure. agrilife.org For leaf rust caused by Puccinia triticina, a two-spray application of Folicur was found to be the second-best option for reducing yield loss in a study comparing three different fungicides. davidpublisher.com
Powdery Mildew : Folicur provides moderate control of powdery mildew in wheat, barley, and rye. bayer.co.uk Application at the first signs of the disease is recommended for effective management. bayer.co.ukagrobaseapp.combayer.co.uk
Rhynchosporium secalis (Rhynchosporium Leaf Blotch) : Applications of Folicur result in a moderate reduction of Rhynchosporium secalis in barley and rye. bayer.co.ukbayer.co.uk
Table 1: Summary of Folicur Efficacy on Key Cereal Pathogens
| Pathogen | Disease | Crop(s) | Efficacy Level |
|---|---|---|---|
| Fusarium spp. | Fusarium Head Blight | Wheat, Barley | Suppression weatherinnovations.comunl.edu |
| Mycosphaerella graminicola | Septoria Leaf Blotch | Wheat | Moderate (variable due to resistance) bayer.co.ukagrobaseapp.combayer.co.nz |
| Puccinia spp. | Rusts (Yellow, Brown, Stripe, Crown) | Wheat, Barley, Oats, Rye | Good to Excellent bayer.co.ukagrilife.orgdavidpublisher.com |
| Blumeria graminis | Powdery Mildew | Wheat, Barley, Rye | Moderate bayer.co.uk |
Folicur's utility extends to the management of critical diseases in various specialty crops.
Exobasidium vexans (Blister Blight of Tea) : Research has shown Folicur to be highly effective against blister blight in tea plantations. researchgate.net In a two-year study, Folicur 250 EW applied at concentrations of 0.10% and 0.12% controlled the disease by over 87% in both pruned and unpruned tea, a performance level statistically on par with the standard Calixin 80% EC. researchgate.net
Pyricularia oryzae (Rice Blast) : In-vitro studies have demonstrated that Folicur (tebuconazole 25.9% EC) is highly effective, inhibiting 99.18% of the mycelial growth of Pyricularia oryzae. chemijournal.com Field trials have also confirmed its effectiveness, showing that tebuconazole (B1682727) can significantly reduce the incidence of rice blast. ijcmas.com One study found that tebuconazole 25.9% (EC) had an intermediate effect on disease intensity (15.97%) compared to a control (69.40%) and other more effective combination fungicides. ijcmas.com
Sclerotinia sclerotiorum (Sclerotinia Stem Rot) : Folicur can provide a reduction in Sclerotinia stem rot in oilseed rape when applied between the early to full flower stages. agrobaseapp.combayer.co.uk Studies evaluating the efficacy of various fungicides against S. sclerotiorum have noted that tebuconazole is among the active ingredients used for management of the disease. nih.gov
Monilinia spp. (Brown Rot in Sweet Cherries) : Folicur is listed for the control of Monilinia, the causal agent of brown rot. bayer.co.il
Table 2: Efficacy of Folicur on Select Specialty Crop Pathogens
| Pathogen | Disease | Crop | Key Research Finding |
|---|---|---|---|
| Exobasidium vexans | Blister Blight | Tea | Over 87% disease control achieved in field trials. researchgate.net |
| Pyricularia oryzae | Rice Blast | Rice | Achieved 99.18% inhibition of mycelial growth in vitro. chemijournal.com |
| Sclerotinia sclerotiorum | Sclerotinia Stem Rot | Oilseed Rape | Provides a reduction in disease when applied at flowering. agrobaseapp.combayer.co.uk |
Agronomic and Epidemiological Factors Influencing Field Efficacy
The field performance of Folicur is not static but is influenced by a dynamic interplay of environmental, host, and application-related factors.
Environmental conditions are a critical determinant of both disease development and fungicide efficacy. mdpi.commdpi.com
Climate and Weather : High humidity, heavy dew, and rain increase the infection risk for Fusarium Head Blight. weatherinnovations.com Folicur application must precede the infection for optimal results. weatherinnovations.com The fungicide requires two to four hours of drying time on foliage to become resistant to weathering from rain or irrigation. unl.eduagrian.com The effectiveness of tebuconazole in controlling Fusarium species can be influenced by interactions between temperature and water activity. researchgate.net
Disease Pressure : The effectiveness of Folicur is often linked to the level of disease pressure. For moderate to severe infections of Rhynchosporium secalis, a second application with an alternative product may be necessary. bayer.co.ukbayer.co.uk Similarly, under high disease pressure from powdery mildew, repeat applications may be required. bayer.co.ukagrobaseapp.com In situations with high Sclerotinia stem rot incidence, consistent control can be challenging. nih.gov
Resistant Varieties : Research has demonstrated that wheat varieties with higher natural resistance to FHB also exhibit a better response to Folicur treatment. weatherinnovations.com
Susceptible Varieties : For susceptible cultivars of oats, a preventative spray of Folicur is recommended to control crown rust. bayer.co.nz In general, on disease-susceptible varieties in high-risk situations for Rhynchosporium, tank mixing Folicur with other products may improve control. bayer.co.ukbayer.co.uk
The timing and quality of the fungicide application are paramount to achieving maximum efficacy.
Application Timing : The ideal application timing for Folicur is in the early stages of disease development, before the infection spreads extensively. bayer.co.uktriachem.com
Fusarium Head Blight : For optimal suppression, Folicur should be applied when at least 75% of the wheat heads on the main stem have fully emerged up to when 50% of the heads are in flower (Feekes 10.5 to 10.51). weatherinnovations.comunl.eduepa.gov
Rusts : Applications should be made at the first signs of rust pustules on the foliage. unl.edubayer.co.ukepa.gov
Leaf Spots and Mildews : For diseases like powdery mildew and Rhynchosporium, Folicur should be applied at the onset of the disease. bayer.co.ukbayer.co.uktriachem.com
Spray Coverage : Thorough application coverage is essential for complete protection, especially for diseases like FHB where the entire grain head must be protected. weatherinnovations.comunl.edu Adjusting spray volume for crop density is recommended to ensure good penetration to lower leaves and stem bases. bayer.co.uk
Evolutionary Dynamics of Fungicide Resistance
Genetic and Molecular Basis of Resistance Development
Resistance to demethylation inhibitor (DMI) fungicides like tebuconazole (B1682727) and difenoconazole (B1670550) is primarily attributed to specific genetic and molecular alterations within the fungal pathogen. apsnet.orgapsnet.org These changes reduce the fungicide's effectiveness by altering its target site or by actively removing it from the fungal cell.
The primary target for azole fungicides, including tebuconazole and difenoconazole, is the cytochrome P450 sterol 14α-demethylase enzyme (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. asm.orgapsnet.orgapsnet.org Mutations in the CYP51 gene can lead to amino acid substitutions in the enzyme, reducing the binding affinity of the fungicide to its target. asm.orgapsnet.orgresearchgate.net This is a common mechanism of resistance in many plant pathogenic fungi. apsnet.orgapsnet.orgmdpi.com
Several mutations in the CYP51 gene have been identified that confer resistance to DMI fungicides. For instance, in Zymoseptoria tritici, the causal agent of Septoria tritici blotch in wheat, multiple mutations and combinations of mutations in the CYP51 gene, such as V136A, I381V, and S524T, have been associated with decreased sensitivity to azoles. researchgate.net The S524T alteration, in particular, is linked to high resistance factors. researchgate.net In Colletotrichum truncatum, a point mutation I463V in CYP51A was found in difenoconazole-resistant mutants. apsnet.org Similarly, in Aspergillus fumigatus, mutations in the cyp51A gene, often involving tandem repeats in the promoter region, are a primary cause of azole resistance. mdpi.comresearchgate.net
The presence of multiple paralogs of the CYP51 gene in some fungi, such as CYP51A and CYP51B, can also contribute to resistance. apsnet.org Overexpression of the CYP51 gene, often due to insertions in the promoter region, is another significant mechanism that leads to an increased production of the target enzyme, thereby reducing the fungicide's effectiveness. apsnet.orgresearchgate.nethealth.gov
Table 1: Examples of Target-Site Mutations Conferring Resistance to DMI Fungicides
| Fungal Species | Gene | Mutation/Alteration | Associated Fungicide Resistance | Reference(s) |
| Zymoseptoria tritici | CYP51 | V136A, I381V, S524T | Azoles (including tebuconazole) | researchgate.net |
| Colletotrichum truncatum | CYP51A | I463V | Difenoconazole | apsnet.org |
| Aspergillus fumigatus | cyp51A | TR34/L98H | Pan-azole resistance | mdpi.com |
| Monilinia fructicola | CYP51 | "Mona" insert in promoter | Propiconazole | health.gov |
| Blumeriella jaapii | CYP51 | "LINE" insert in promoter | Fenbuconazole | health.gov |
Beyond target-site alterations, another critical mechanism of fungicide resistance is the increased efflux of the toxic compound out of the fungal cell. redalyc.org This is mediated by membrane-associated transporter proteins, primarily belonging to the ATP-binding cassette (ABC) and the major facilitator superfamily (MFS). nih.govfrontiersin.orgresearchgate.net These efflux pumps can recognize and expel a wide range of chemical compounds, leading to a multidrug resistance (MDR) phenotype. nih.govfrontiersin.org
Overexpression of genes encoding these efflux pumps is a common cause of reduced intracellular fungicide concentration, thereby diminishing its efficacy. apsnet.orgfrontiersin.org In several fungal species, the upregulation of specific ABC and MFS transporters has been directly linked to azole resistance. nih.govmdpi.com For example, in Zymoseptoria tritici, strains with inserts in the promoter region of the MFS1 gene, which is known to confer MDR, have been identified. researchgate.net In some difenoconazole-resistant isolates of Stagonosporopsis citrulli, the involvement of efflux mechanisms was indicated by increased sensitivity to the fungicide when treated with an efflux pump inhibitor. researchgate.net The development of MDR is a significant concern as it can render multiple classes of fungicides ineffective. amazonaws.commdpi.com
Resistance Management Strategies and Mitigation Research
Given the evolutionary inevitability of fungicide resistance, implementing effective management strategies is paramount to prolonging the lifespan of fungicides like Folicur Top. The primary goal of these strategies is to minimize the selection pressure for resistance. frac-argentina.org
Key resistance management strategies include:
Alternation and Mixtures: Alternating or using mixtures of fungicides with different modes of action is a cornerstone of resistance management. nzpps.orgfrac-argentina.org This approach reduces the selection pressure on any single fungicide. It is crucial that the mixing partner is effective against the target pathogen and is not at risk of cross-resistance. nzpps.org
Dose Management: Using fungicides at the full recommended label rate is important to control the pathogen population effectively and reduce the selection of partially resistant individuals. nzpps.org
Integrated Pest Management (IPM): Incorporating non-chemical control methods, such as crop rotation, resistant cultivars, and sanitation, can reduce the reliance on fungicides and consequently the selection pressure for resistance. mdpi.com
Monitoring: Regular monitoring of fungicide sensitivity in pathogen populations is essential to detect shifts in resistance early and adapt management strategies accordingly. health.gov
Research into mitigating fungicide resistance is ongoing. One promising area is the use of chemosensitization, which involves co-applying a fungicide with a non-fungicidal compound that can overcome resistance mechanisms, for example, by inhibiting efflux pumps. researchgate.net Another approach is the development and deployment of new fungicides with novel modes of action.
Investigation of Fungicide Mixture and Alternation Regimes
To counteract the development of resistance, two primary strategies are employed: applying fungicides in mixtures or alternating their use. frac.info Fungicide mixtures, such as the combination of tebuconazole and difenoconazole in "this compound," can provide a more robust defense against fungal pathogens. frac.infopesticidestewardship.org The rationale is that if a pathogen develops resistance to one active ingredient, the other may still provide effective control. pesticidestewardship.org This is particularly relevant for single-site fungicides, which are at a higher risk of resistance development. orchardly.co
Alternation strategies involve rotating fungicides with different modes of action (MoA). orchardly.co This prevents the continuous selection pressure of a single MoA, which can drive the evolution of resistant strains. frac.info For instance, a program might involve an initial application of a multi-site fungicide, followed by a Group 3 (like the triazoles in this compound) or Group 11 fungicide, with subsequent applications using a different MoA. oregonstate.edu The Fungicide Resistance Action Committee (FRAC) provides guidelines for these rotations, often limiting the number of consecutive applications of fungicides from the same group. frac.infocroplife.co.za For example, a common recommendation is to apply no more than two consecutive sprays of a Group 3 fungicide before switching to a different group. croplife.co.za
Research has shown that both mixture and alternation strategies can be effective in managing resistance, and the optimal approach often depends on the specific crop, pathogen, and environmental conditions. frac.infowindows.net In some cases, a combination of both strategies is recommended. windows.net For example, a pre-mix of fungicides with different MoAs can be used in an alternating schedule with other fungicide groups. oregonstate.edu It is crucial to note that rotating fungicides with different trade names is not sufficient if they belong to the same MoA group, as this does not reduce the selection pressure for resistance. oregonstate.edu
Studies on various crops have demonstrated the practical application of these principles. In managing rice blast, pre-mix formulations of azoxystrobin (B1666510) + difenoconazole and azoxystrobin + tebuconazole have shown excellent performance. nepjol.info Similarly, in mango cultivation, an improved fungicide spray program incorporating both protectant (mancozeb) and systemic fungicides (like azoxystrobin, carbendazim, and difenoconazole) applied at critical stages of development has been effective. dpi.qld.gov.au
Table 1: Fungicide Resistance Management Strategies
| Strategy | Description | Key Considerations |
|---|---|---|
| Mixtures | Combining two or more fungicides with different modes of action in a single application. orchardly.co | The components must be active against the target pathogen. pesticidestewardship.org Can enhance disease control security when resistance is present. frac.info |
| Alternation | Rotating the use of fungicides with different modes of action. orchardly.co | Avoid consecutive applications of fungicides from the same FRAC group. croplife.co.za The rotation should continue between successive crops if the pathogen can carry over. pesticidestewardship.org |
| Combined Approach | Utilizing both mixtures and alternation in a spray program. windows.net | Limits the total number of applications of any single mode of action per season. orchardly.co |
Chemosensitization Approaches Utilizing Synergistic Compounds (e.g., 6-demethylmevinolin)
Chemosensitization is an emerging strategy that involves the use of non- or marginally fungicidal compounds to enhance the efficacy of conventional fungicides. nih.govfrontiersin.org These "chemosensitizers" can make fungal pathogens more susceptible to the co-applied fungicide, potentially overcoming existing resistance mechanisms. nih.gov This approach offers the potential to reduce the required fungicide dosages, thereby lessening the environmental impact and the selection pressure for resistance. mdpi.comagrobiology.ru
One promising chemosensitizer is 6-demethylmevinolin (6-DMM), a metabolite produced by the fungus Penicillium citrinum. nih.govmdpi.com Research has demonstrated that 6-DMM can act synergistically with triazole fungicides like tebuconazole. nih.govfrontiersin.org In laboratory studies, the co-application of 6-DMM with tebuconazole significantly enhanced the inhibition of fungal growth and attenuated resistance in pathogens such as Parastagonospora nodorum, a cause of glume and leaf blotch in wheat. nih.govnih.gov A synergistic effect was observed in both preventive and post-inoculation treatments. nih.govnih.gov
The mechanism of action for 6-DMM differs from that of triazole fungicides. While triazoles inhibit a late step in ergosterol biosynthesis, 6-DMM affects an earlier stage of this pathway. agrobiology.ru This difference in targets likely contributes to the synergistic effect and the ability to overcome resistance.
Studies have shown that combining 6-DMM with Folicur® (a tebuconazole-based fungicide) can lead to a significant increase in the sensitivity of the target pathogen. mdpi.com For example, in one study, the minimum inhibitory concentration (MIC) of Folicur® against Bipolaris sorokiniana was reduced 16-fold when used in combination with 6-DMM. mdpi.com This synergistic interaction suggests that 6-DMM could be a valuable component in new fungicide formulations, improving their efficacy and helping to manage resistance. nih.govnih.gov
Table 2: Research Findings on 6-demethylmevinolin (6-DMM) as a Chemosensitizer
| Pathogen | Fungicide | Key Finding | Reference |
|---|---|---|---|
| Parastagonospora nodorum | Tebuconazole | Co-application of 6-DMM augmented fungicidal effectiveness and attenuated fungal resistance. nih.gov | nih.govnih.gov |
| Bipolaris sorokiniana | Tebuconazole (Folicur®) | Synergistic interaction observed, with a 16-fold increase in growth inhibition in some combinations. mdpi.com | mdpi.com |
| Rhizoctonia solani | Azoxystrobin | 6-DMM showed potential to sensitize this pathogen to the fungicide. | researchgate.net |
Development of Integrated Disease Management (IDM) Frameworks for Resistance Stewardship
Integrated Disease Management (IDM) is a comprehensive approach that combines various strategies to control plant diseases in an economically and environmentally sustainable manner. afren.com.auapsnet.org It is a cornerstone of fungicide resistance stewardship, as it reduces the sole reliance on chemical controls and thereby lessens the selection pressure for resistance. afren.com.augrdc.com.au
Key components of an IDM framework include:
Use of Resistant Varieties: Selecting crop varieties with genetic resistance to prevalent diseases is a fundamental and highly effective IDM tactic. afren.com.augrdc.com.au
Cultural Practices: Crop rotation, sanitation (e.g., removing infected plant debris), and modifying the environment (e.g., improving drainage) can reduce pathogen inoculum and create conditions less favorable for disease development. orchardly.coafren.com.auapsnet.org
Monitoring and Forecasting: Regularly scouting fields for disease and using disease prediction models helps to time fungicide applications strategically, ensuring they are only used when necessary. pesticidestewardship.orgapsnet.org
Strategic Fungicide Use: When fungicides are required, IDM principles dictate their judicious use. This includes applying the correct product at the recommended rate and timing, and crucially, employing resistance management strategies such as mixtures and alternations of different modes of action. pesticidestewardship.orgafren.com.au
Fungicides are considered the last line of defense within an IDM program, used to supplement the weaknesses of other control methods. tandfonline.com The integration of chemical controls with non-chemical methods is essential for the long-term effectiveness of fungicides like this compound. dpi.qld.gov.auresearchgate.net For example, in the management of mango diseases, the integration of an improved fungicide spray program with post-harvest treatments significantly reduced disease and extended the marketable life of the fruit. dpi.qld.gov.au
Environmental Fate and Biogeochemical Cycling
Environmental Transport and Dissipation Pathways
The movement and breakdown of tebuconazole (B1682727) and difenoconazole (B1670550) in the environment are influenced by several key processes, including their interaction with soil and water, as well as their potential to become airborne.
Tebuconazole: This compound is generally considered to have low mobility in soil. oekotoxzentrum.ch It exhibits strong adsorption to soil particles, a process that is significantly influenced by the organic matter content of the soil; adsorption increases as organic matter content rises. epa.govepa.gov Laboratory studies have reported Freundlich organic carbon-normalized sorption coefficient (Koc) values ranging from 469 to 1877 L/kg, indicating a low mobility potential. oekotoxzentrum.ch The Freundlich adsorption coefficient (KF) has a mean of 12.69 µg1–1/n (mL)1/n g-1, and the coefficient normalized to organic carbon (KFoc) is 769 µg1–1/n (mL)1/n g-1. jeeng.net In studies with various soil types, Kd values (adsorption coefficients) were found to be between 7.67 and 16.39 mL/g. oekotoxzentrum.chepa.gov Despite its low mobility, tebuconazole's potential to move through the soil profile increases in soils with low organic matter and high sand content. epa.govepa.gov For instance, one study showed vertical movement of tebuconazole in sandy soil, where it was detected at depths of 6 to 12 inches 30 days after application. epa.gov The addition of organic amendments, such as spent mushroom substrate, has been shown to increase the mobility of tebuconazole to deeper soil layers, likely due to the influence of dissolved organic matter. nih.gov
Difenoconazole: This compound is expected to have slight to no mobility in soil. nih.gov It has a high affinity for soil particles, which limits its potential for leaching. oekotoxzentrum.ch Reported Koc values for difenoconazole range from 3,200 to 7,734, classifying it as slightly mobile to immobile. nih.gov Adsorption coefficients (Koc) in different agricultural soils were reported as 3,866 (sand), 3,470 (sandy loam), and 7,734 (silt loam and silty clay loam). nih.gov The adsorption of difenoconazole is directly proportional to the soil's organic carbon content. oekotoxzentrum.ch Studies have shown that a significant percentage of applied difenoconazole is adsorbed to soil, with one study reporting 48.0% to 64.3% adsorption across different soil types. epa.gov Desorption, the release of the adsorbed chemical, was observed to be lower, with 24.0% to 40.7% of the previously adsorbed amount being released. epa.gov The strong binding to soil particles suggests a potential for transport via soil erosion. herts.ac.uk
Table 1: Soil Adsorption and Mobility of Active Ingredients
| Compound | Koc (mL/g) | Mobility Classification | Factors Influencing Mobility |
|---|---|---|---|
| Tebuconazole | 469 - 1877 oekotoxzentrum.ch | Low to slightly mobile oekotoxzentrum.chjeeng.net | Decreases with higher organic matter content. epa.govepa.gov |
| Difenoconazole | 3200 - 7734 nih.gov | Slight to immobile nih.gov | Decreases with higher organic carbon content. oekotoxzentrum.ch |
Tebuconazole: Due to its strong adsorption to soil, the primary route for tebuconazole to enter aquatic systems is through runoff of soil particles to which it is bound. epa.govepa.gov Once in an aquatic environment, its hydrophobic nature (log Kow of 3.7) makes it likely to partition from the water column to the sediment. oekotoxzentrum.chmdpi.com Studies in agricultural ponds have shown that tebuconazole concentrations in bottom sediments can be influenced by seasonal application and major flood events that cause soil erosion. mdpi.com While it has a low potential to leach into groundwater in most soils, this risk can increase in sandy soils with low organic matter. epa.govepa.gov Modeling has estimated that tebuconazole concentrations in shallow groundwater are unlikely to exceed 0.43 µg/L. epa.gov
Difenoconazole: Similar to tebuconazole, difenoconazole is expected to adsorb to suspended solids and sediment if it enters an aquatic environment. nih.gov Its high affinity for soil particles means that particle-mediated transport during runoff events is a significant pathway to surface water. oekotoxzentrum.ch Once in the water, its tendency to partition to sediment is high. researchgate.net The compound has a bioconcentration factor (BCF) of 330 in bluegill fish, indicating a high potential for bioconcentration in aquatic organisms. nih.gov Due to its strong adsorption and low water solubility, significant transport in the dissolved phase is less likely. rsc.org
Tebuconazole: Volatilization is not considered a major dissipation pathway for tebuconazole. epa.gov However, studies have detected tebuconazole in the atmosphere, suggesting that some level of atmospheric transport occurs. acs.org Its presence in remote areas indicates the potential for long-range atmospheric transport, which may be underestimated by current models. acs.org
Difenoconazole: Volatilization from moist or dry soil surfaces is not expected to be an important fate process for difenoconazole due to its low vapor pressure and Henry's Law constant. nih.govoekotoxzentrum.ch However, once in the atmosphere, it is expected to exist predominantly in the particle phase. copernicus.org This association with atmospheric particles could shield it from degradation and allow for long-range transport. copernicus.org
Biotransformation and Abiotic Degradation Processes
The persistence of tebuconazole and difenoconazole in the environment is also a function of how they are broken down by microbial activity and abiotic factors like light and water.
Difenoconazole: Biodegradation of difenoconazole in soil and water can be a slow process, and its rate is influenced by its bioavailability. nih.gov Field dissipation half-lives have been reported to range from 2.82 to over 300 days depending on soil type and conditions. nih.govoekotoxzentrum.ch Specific microbial communities play a critical role in its degradation. oekotoxzentrum.chmdpi.com A microbial consortium was shown to degrade over 83% of difenoconazole within 3 days in a lab setting, with degradation involving hydrolysis, dehalogenation, and hydroxylation. mdpi.comnih.gov The dominant microbial genera involved in this degradation included Pantoea, Serratia, Ochrobactrum, and Bacillus. mdpi.comnih.gov The main metabolite identified in soil is difenoconazole alcohol (CGA205375). acs.orgacs.org
Tebuconazole: Tebuconazole is stable to both hydrolysis and photolysis. epa.gov It is resistant to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9). epa.govepa.gov It is also relatively stable to photodegradation in water, with one study extrapolating a half-life of 590 days in a sterile pH 7 solution. epa.gov On soil surfaces, it degrades slowly when exposed to sunlight, with a reported half-life of 192.5 days. epa.gov
Difenoconazole: Difenoconazole is hydrolytically stable and is not expected to break down in water under normal environmental conditions (stable at pH 5, 7, and 9). nih.govherts.ac.uk While some studies report it as stable to aqueous photolysis, others have noted that it contains chromophores that absorb sunlight, which may make it susceptible to direct photolysis. nih.govherts.ac.uk One study reported a photodegradation half-life in water of 5.68 days, while another noted less than 10% degradation after 15 days of simulated sunlight exposure. nih.gov
Table 2: Degradation Half-Lives of Active Ingredients
| Compound | Aerobic Soil Metabolism (Half-life) | Aqueous Photolysis (Half-life) | Hydrolytic Stability (pH 5, 7, 9) |
|---|---|---|---|
| Tebuconazole | 796 days epa.govepa.gov | 590 days (extrapolated) epa.gov | Stable epa.govepa.gov |
| Difenoconazole | 2.82 - >300 days nih.govoekotoxzentrum.ch | 5.68 days to stable nih.govherts.ac.uk | Stable nih.govherts.ac.uk |
Identification and Characterization of Environmental Metabolites and Degradates
The environmental fate of Folicur Top is determined by the degradation of its two active ingredients, difenoconazole and tebuconazole. Both compounds undergo transformation in soil and water systems, leading to the formation of various metabolites. The primary degradation pathways involve hydroxylation, oxidation, cleavage of chemical bonds, and the formation of the common metabolite 1,2,4-triazole (B32235).
Difenoconazole Metabolites
In aerobic soil environments, difenoconazole degrades through several key steps. The process often begins with the transformation into a ketone metabolite, CGA 205374, which is then converted to an alcohol derivative, CGA 205375. nih.gov Another significant degradation product is 1,2,4-triazole (CGA 71019), which results from the cleavage of the parent molecule. nih.gov This triazole metabolite is not unique to difenoconazole but is a characteristic transformation product of many triazole fungicides. nih.gov
Laboratory studies have confirmed that 1,2,4-triazole is a major metabolite, accounting for up to 23.4% of the applied radioactivity in some tests. nih.gov The alcohol derivative, CGA 205375, also known as difenoconazole alcohol, is another principal environmental metabolite and has been identified as a major soil metabolite, with its concentration reaching up to 11.9% of applied radioactivity in terrestrial field studies. nih.govherts.ac.uktrubox.ca This metabolite is noted for its high persistence, having been detected in soils for over 100 days. trubox.cauni.lu
Recent research has identified additional degradation pathways, including the cleavage of the ether link between the two phenyl rings to form TP295 and hydroxylation to produce TP421A. nih.gov The degradation of difenoconazole can also involve hydrolysis and dehalogenation. fishersci.cauni.lu One study identified a total of eight different metabolites during the degradation process in soil. trubox.cauni.lu
Table 1: Key Environmental Metabolites of Difenoconazole
| Metabolite Code/Trivial Name | Chemical Name | Environmental Matrix |
|---|---|---|
| CGA 205374 | 1-[2-chloro-4-(4-chlorophenoxy)-phenyl]-2- nih.govherts.ac.ukherts.ac.uktriazol-1-yl-ethanone | Soil |
| CGA 205375 | 1-[2-chloro-4-(4-chlorophenoxy)-phenyl]-2-(1,2,4-triazol)-1-yl-ethanol | Soil, Water |
| CGA 71019 | 1,2,4-Triazole | Soil |
| TP295 | 2-chloro-4-(1H-1,2,4-triazol-1-ylmethyl)phenol | Soil |
Tebuconazole Metabolites
Tebuconazole also degrades in the environment to form several metabolites. In aerobic soil, 1,2,4-triazole (designated as M26) is a major metabolite, accounting for a maximum of 9.0% of the applied radioactivity in studies. wikipedia.org Other metabolites identified in soil include tebuconazole-5-keto and tebuconazole-4-hydroxy. herts.ac.uk
In water and sediment systems, tebuconazole degradation under biotic conditions leads to three main metabolites: HWG 1608-lactone (M17), HWG 1608-pentanoic acid (M25), and 1,2,4-triazole (M26). wikipedia.org The formation of these metabolites can be significant, with HWG 1608-pentanoic acid reaching up to 40.2% of the applied radioactivity in water/sediment systems. wikipedia.org Ozonation of tebuconazole in water primarily proceeds through the oxidation of the chlorophenyl ring, yielding a γ-lactone as the principal by-product, which is the same as the main product of aerobic soil metabolism. thegoodscentscompany.com
Studies in constructed wetlands have identified four additional metabolites: tebuconazole hydroxy, tebuconazole lactone, tebuconazole carboxylic acid, and tebuconazole dechloro. nih.gov Furthermore, in rotational crops, tebuconazole is metabolized into triazole alanine, triazole lactic acid, and triazole acetic acid. herts.ac.uk
Table 2: Key Environmental Metabolites of Tebuconazole
| Metabolite Code/Trivial Name | Chemical Name | Environmental Matrix |
|---|---|---|
| 1,2,4-Triazole (M26) | 1,2,4-Triazole | Soil, Water/Sediment |
| HWG 1608-lactone (M17) | 5-tert-butyl-5-(1,2,4-triazol-1-ylmethyl)oxolan-2-one | Water/Sediment |
| HWG 1608-pentanoic acid (M25) | 4-hydroxy-5,5-dimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)hexanoic acid | Water/Sediment |
| Tebuconazole hydroxy | (RS)-5-(4-chlorophenyl)-2,2-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1,3-pentanediol | Constructed Wetlands |
| Tebuconazole carboxylic acid | (RS)-5-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)pentanoic acid | Constructed Wetlands |
| Triazole alanine | 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid | Rotational Crops |
| Triazole lactic acid | 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid | Rotational Crops |
Ecological Interactions and Non Target Biota Impacts
Effects on Terrestrial Non-Target Organisms
The introduction of tebuconazole (B1682727) and difenoconazole (B1670550) into the terrestrial environment can influence a variety of organisms that are not the intended targets of the fungicide's action. These effects range from alterations in soil microbial communities to impacts on beneficial insects and non-target plants.
Repeated applications of tebuconazole have been shown to decrease soil microbial biomass and the diversity of the bacterial community. iaea.org However, such treatments can also enhance certain metabolic pathways, particularly those related to the biodegradation of foreign substances (xenobiotics). iaea.org Difenoconazole is noted for its persistence in the soil environment. acs.org Despite this, at recommended application rates, it has not been found to negatively affect microbial activity and functionality, with some research suggesting a slight increase in microbial activity, possibly indicating an adaptive response from the microbial community. acs.org
Summary of Tebuconazole and Difenoconazole Effects on Soil Microbes
| Active Ingredient | Effect on Microbial Biomass | Effect on Microbial Activity/Metabolism | Effect on Community Structure |
|---|---|---|---|
| Tebuconazole | No significant effect nih.govresearchgate.net or a decrease with repeated applications iaea.org | Reduced dehydrogenase activity in low OM soil nih.govresearchgate.net. Stimulated enzymes for C, P, S metabolism nih.govresearchgate.net. Enhanced xenobiotic biodegradation pathways with repeated applications iaea.org. | No significant change to overall bacterial structure nih.govnih.gov, but shifts in abundance of specific genera nih.gov and fungi/protozoa nih.govresearchgate.net. |
| Difenoconazole | Not specified | No negative effect on activity or functionality; potential slight increase suggesting adaptation acs.org. | Not specified |
The impact of fungicides on beneficial arthropods is a critical aspect of their ecological footprint. Research indicates that high-input agricultural systems using a range of fungicides, including tebuconazole and difenoconazole, are negatively correlated with the presence of beneficial predators like ladybirds (family Coccinellidae). nih.govresearchgate.net This suggests that the use of such compounds may contribute to a less favorable environment for these natural pest controllers.
Direct effects on non-target insects have also been documented. In one study, a fungicide led to a significant increase in mortality (60%) for the larvae of the Glanville fritillary butterfly (Melitaea cinxia), a non-target species. nih.gov When combined with an herbicide, the pesticide mixture resulted in a 22% mortality rate for the larvae and had a more significant carry-over effect on the fitness of adult female butterflies, reducing their lifetime reproductive success. nih.gov While these findings highlight potential risks to certain insects, the broader impacts on other beneficial arthropods like ground beetles and specific aphid parasitoids are less clearly defined in existing research. beyondpesticides.org
The active ingredients of Folicur Top can also interact with non-target terrestrial plants. Triazole fungicides, the class to which tebuconazole and difenoconazole belong, have been identified as toxic to some non-target terrestrial plants. nih.gov Regulatory risk assessments for tebuconazole have noted potential risks of concern for terrestrial and semi-aquatic plants located in areas adjacent to where the fungicide is applied. regulations.gov
Furthermore, the phytotoxic effects can be more pronounced when these fungicides are part of a mixture of pesticides. nih.gov Studies have shown that pesticide combinations can produce stronger phytotoxic effects than the individual components alone. nih.govresearchgate.net For instance, an unexpected level of toxicity was observed in a mixture containing tebuconazole and the insecticide acetamiprid. researchgate.net This highlights the complexity of assessing the environmental impact of agricultural chemicals, as synergistic interactions can amplify their effects on non-target plant species. nih.gov
Impacts on Aquatic Ecosystems
Due to processes like runoff and spray drift, fungicides can enter aquatic ecosystems, where they may pose a risk to a wide range of organisms, from invertebrates to fish. mdpi.com
Aquatic invertebrates are fundamental to the health of aquatic food webs, and many are sensitive to chemical contaminants. bayer.in The active ingredients in this compound have demonstrated toxicity to several invertebrate species. Difenoconazole is recognized as being highly toxic to the water flea Daphnia magna, with a chronic No-Observed-Effect Concentration (NOEC) of 0.0056 mg/L. nih.gov
Tebuconazole has also been extensively studied. For Daphnia magna, acute toxicity tests have established a 48-hour median effective concentration (EC50) of 2.37 mg/L. nih.gov Chronic exposure to tebuconazole seriously affects the reproduction of D. magna, impacting the number of broods, the total number of neonates per female, and body size. nih.gov The fairy shrimp Thamnocephalus platyurus is even more sensitive, with a 24-hour EC50 of 0.115 mg/L for tebuconazole. nih.gov The oligochaete worm Tubifex tubifex showed a 96-hour median lethal concentration (LC50) of 2.68 mg/L for difenoconazole. nih.gov
Toxicity of Tebuconazole and Difenoconazole to Aquatic Invertebrates
| Organism | Compound | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Daphnia magna (Water Flea) | Tebuconazole | 48h EC50 | 2.37 | nih.gov |
| Daphnia magna (Water Flea) | Tebuconazole | 21-day MATC* | 0.46 | nih.gov |
| Daphnia magna (Water Flea) | Difenoconazole | Chronic NOEC** | 0.0056 | nih.gov |
| Thamnocephalus platyurus (Fairy Shrimp) | Tebuconazole | 24h EC50 | 0.115 | nih.gov |
| Tubifex tubifex (Sludge Worm) | Difenoconazole | 96h LC50 | 2.68 | nih.gov |
*Maximum Acceptable Toxicant Concentration; **No-Observed-Effect Concentration
The presence of fungicides in aquatic habitats can have significant consequences for fish populations, affecting their physiology and survival. beyondpesticides.org Tebuconazole is considered moderately toxic to freshwater fish. nih.gov Acute toxicity testing on the golden grey mullet (Chelon auratus) established a 96-hour LC50 of 1.13 mg/L for a tebuconazole-based fungicide. nih.govnih.gov For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 for tebuconazole was determined to be 9.05 mg/L. nih.gov
Beyond direct mortality, sublethal concentrations of tebuconazole can induce a range of physiological and structural impairments in fish. nih.gov Exposure can lead to significant disturbances in blood parameters, including a suppression of white and red blood cells, indicating potential immunosuppression and hypoxia. nih.gov Histological examinations of fish have revealed damage to gill tissues, such as epithelial lifting and hyperplasia. nih.gov In species like the common carp (Cyprinus carpio), tebuconazole exposure has been shown to cause oxidative stress and cellular damage in the liver and intestine. acspublisher.com These physiological impacts can impair growth, deregulate metabolism, and ultimately affect the health and dynamics of fish populations in contaminated environments. mdpi.com
Acute Toxicity of Tebuconazole to Fish
| Species | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|
| Chelon auratus (Golden Grey Mullet) | 96h LC50 | 1.13 | nih.govnih.gov |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 9.05 | nih.gov |
Algal and Aquatic Plant Growth and Community Composition (e.g., Spirodela polyrhiza)
The active ingredients in this compound, tebuconazole and triadimenol, can impact the growth and physiology of non-target aquatic plants and algae. Triazole fungicides are recognized as environmental contaminants that can persist in aquatic ecosystems and negatively affect various non-target organisms. nih.govresearchgate.net Their mode of action can influence fundamental plant metabolic processes, including photosynthesis. nih.gov
Studies on the aquatic plant Lemna minor (a species related to Spirodela polyrhiza) have classified tebuconazole as moderately toxic, with a calculated half-maximum effective concentration (EC50) for growth inhibition of 1.552 mg/L. nih.gov Molecular docking studies suggest that triazole fungicides may affect photosynthesis in Lemna minor by binding to proteins in the reaction center of photosystem II, which could inhibit the binding of chlorophyll (B73375) a. nih.gov
Research on the green alga Scenedesmus acutus demonstrated the toxic effects of triadimenol on algal growth and protein content. researchgate.net In cultures treated with triadimenol at concentrations ranging from 1 to 15 µg/L, both the cell number and the total protein amount decreased, with a rapid decline observed on the second day of exposure. researchgate.net This indicates that triadimenol can inhibit algal growth and interfere with protein synthesis in this species. researchgate.net
The following table summarizes the ecotoxicological effects of this compound's active ingredients on select aquatic primary producers.
| Active Ingredient | Test Organism | Endpoint | Observed Effect/Value | Source |
|---|---|---|---|---|
| Tebuconazole | Lemna minor (Duckweed) | Growth Inhibition | EC50 = 1.552 mg/L (Moderately Toxic) | nih.gov |
| Triadimenol | Scenedesmus acutus (Green Alga) | Growth and Protein Content | Decreased cell number and protein amount at concentrations of 1-15 µg/L | researchgate.net |
Research on Combined Effects and Synergistic Interactions with Co-Applied Pesticides
Fungicides like this compound are often applied in combination with other pesticides, leading to potential combined or synergistic effects on non-target organisms. apsnet.orgnih.gov Synergistic interactions occur when the combined effect of two or more chemicals is greater than the sum of their individual effects. apsnet.org Such interactions are a significant concern as they can underestimate the toxicity of individual compounds when assessed in isolation. researchgate.net
Research has shown that triazole fungicides, which share the same biochemical mode of action, can exhibit synergistic interactions when combined. apsnet.org Although all triazoles inhibit C14 demethylation in sterol biosynthesis, differences in their physicochemical properties and uptake rates can lead to synergy. apsnet.org A study on a mixture containing spiroxamine, tebuconazole, and triadimenol found that it inhibited the proliferation of soil microorganisms, including organotrophs, actinomycetes, and fungi. researchgate.net
The combination of fungicides and insecticides has also been shown to produce synergistic toxicity. One study found that mixtures of the triazole fungicide epoxyconazole and the insecticide thiacloprid had a strong synergistic effect on beneficial arthropods. researchgate.net Similarly, research on the combined toxicity of imidacloprid (an insecticide) and tebuconazole on Daphnia magna revealed that synergism occurs at relatively low concentrations. mdpi.com This finding is particularly relevant as more than 13 registered pesticide products in China contain a combination of imidacloprid and tebuconazole. mdpi.com The interaction of multiple fungicides can also be intentionally synergistic for disease control, as seen in formulations combining tebuconazole with carbendazim and azoxystrobin (B1666510) to manage disease resistance. google.com
The table below presents findings from studies on the combined effects of this compound's active ingredients with other pesticides.
| Pesticide Combination | Test Organism/System | Observed Effect | Source |
|---|---|---|---|
| Tebuconazole + Triadimenol + Spiroxamine | Soil Microorganisms | Inhibited proliferation of organotrophs, actinomycetes, and fungi. | researchgate.net |
| Tebuconazole + Imidacloprid | Daphnia magna | Synergistic toxicity observed at low concentrations. | mdpi.com |
| Tebuconazole + Carbendazim + Azoxystrobin | Plant Pathogens | Synergistic combination designed for improved disease control and resistance management. | google.com |
| Triazole Fungicides (in general) | Wheat Pathogens (e.g., Erysiphe graminis) | Synergistic interactions occurred in many combinations of different triazoles. | apsnet.org |
Analytical and Methodological Advancements in Folicur Top Research
Development and Validation of Residue Analysis Techniques
The accurate detection and quantification of Folicur Top's active ingredients, tebuconazole (B1682727) and difenoconazole (B1670550), in various samples are crucial for regulatory compliance and risk assessment. Research has focused on creating robust and sensitive analytical methods.
Chromatographic Methods (e.g., Gas Chromatography with FID, N/P, MSD; Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)
Chromatography is the cornerstone of residue analysis for the components of this compound. Both gas chromatography (GC) and liquid chromatography (LC) have been extensively developed for this purpose.
Gas Chromatography (GC) has been a traditional and effective tool. Various detectors are employed to enhance sensitivity and selectivity:
Nitrogen/Phosphorus Detector (NPD): This detector is highly sensitive to nitrogen-containing compounds like the triazoles tebuconazole and difenoconazole. Methods have been developed for determining tebuconazole in plant materials, soil, and water, often achieving a limit of determination (LOD) of 0.02 mg/kg. fao.org
Mass Spectrometry Detector (MSD): GC coupled with mass spectrometry (GC-MS) provides high selectivity and is used as a confirmatory method, ensuring accurate identification of the residues. fao.org
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has become the method of choice for many applications due to its high sensitivity, specificity, and applicability to a wide range of matrices without the need for derivatization.
Recent methods utilizing LC-MS/MS have been validated for tebuconazole in diverse commodities such as oranges, jujube, loquat, and sugarcane, as well as in environmental samples like soil. fao.orgresearchgate.netnih.govepa.gov These methods often achieve low limits of quantitation (LOQ), typically around 0.01 mg/kg. fao.orgresearchgate.net
High-performance liquid chromatography (HPLC) with other detectors, such as ultraviolet (UV) or fluorescence detectors, has also been employed. fao.orgcore.ac.ukfao.org For instance, a high-temperature HPLC method was developed for the separation of several triazole fungicides, including tebuconazole and difenoconazole. core.ac.uk
Table 1: Selected Chromatographic Methods for Tebuconazole Analysis
| Method | Matrix | Limit of Quantitation (LOQ) / Determination (LOD) | Key Features |
|---|---|---|---|
| GC-NPD | Plant material, Soil | 0.02 mg/kg (LOD) | High sensitivity to nitrogen-containing compounds. fao.org |
| GC-MSD | Cherries, Plums | 0.01 mg/kg (LOD) | Used as a confirmatory technique for accurate identification. fao.org |
| LC-MS/MS | Orange (fruit, pulp, oil, juice) | 0.01 mg/kg | High sensitivity and specificity; suitable for complex matrices. fao.org |
| LC-MS/MS | Jujube | 0.01 mg/kg | Coupled with QuEChERS sample preparation for efficiency. researchgate.net |
| LC-MS/MS | Loquat, Sugarcane | Not specified | Used for residue analysis and dietary risk assessment. nih.gov |
| HPLC-UV | Various crops, soil | 0.01 to 2 mg/kg (validation range) | Strong UV absorbance of the compound allows for reliable detection. fao.org |
Optimized Sample Preparation and Extraction Protocols for Diverse Agricultural and Environmental Matrices
Effective sample preparation is critical to remove interfering substances from the matrix and concentrate the target analytes before chromatographic analysis. A variety of techniques have been optimized for the active ingredients of this compound.
Solvent Extraction: The initial step typically involves extracting the residues from the sample using organic solvents. Common solvents include acetonitrile, acetone, ethyl acetate, and dichloromethane. fao.orgresearchgate.netepa.gov
Clean-up Procedures: Following extraction, various clean-up techniques are used to purify the sample. These include:
Solid-Phase Extraction (SPE): This technique is widely used for sample clean-up and concentration. nih.gov
Column Chromatography: Columns packed with materials like silica (B1680970) gel or Florisil are used to separate the target compounds from matrix interferences. fao.org
Gel Permeation Chromatography (GPC): This is particularly useful for removing high-molecular-weight interferences, such as fats and pigments, from complex samples like peanut oil. fao.orgepa.gov
QuEChERS Method: A significant advancement in sample preparation is the adoption of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. A modified QuEChERS procedure has been successfully developed and validated for the analysis of tebuconazole in jujube, demonstrating good recoveries (97.6%–101.9%) and precision. researchgate.net This approach simplifies the extraction and clean-up process, reducing solvent consumption and analysis time. nih.gov
Table 2: Sample Preparation Techniques for Tebuconazole in Various Matrices
| Matrix | Extraction Solvent(s) | Clean-up Technique(s) | Reference |
|---|---|---|---|
| Peanuts (processed products) | Hexane, Acetonitrile, Ethyl acetate | Gel Permeation Chromatography, Silica Gel Column | fao.org |
| Plant Material | Acetone, Dichloromethane | Liquid-Solid Extraction, Silica Gel Column | fao.org |
| Jujube | Acetonitrile | Dispersive Solid-Phase Extraction (d-SPE) with PSA (QuEChERS) | researchgate.net |
| Soil | Acetone/water | Solvent Partitioning, Florisil Column | fao.org |
| Loquat, Sugarcane | Not specified | Solid-Phase Extraction | nih.gov |
Molecular Diagnostic Tools for Pathogen Detection and Resistance Profiling
The long-term efficacy of fungicides like this compound can be compromised by the development of resistance in target pathogen populations. Molecular diagnostic tools are instrumental in the early detection of resistance and in understanding the population dynamics of fungal pathogens. researchgate.net
PCR-Based Methods: Polymerase Chain Reaction (PCR) is a foundational technique for pathogen detection. researchgate.netfrontiersin.org Advances such as real-time PCR (qPCR) allow for not only the detection but also the quantification of pathogen DNA in a sample, providing a measure of disease pressure. nih.gov These methods are fast, sensitive, and specific. researchgate.net
Resistance Profiling: Molecular tools are crucial for identifying the specific genetic mutations that confer fungicide resistance. apsnet.org By analyzing the DNA of fungal pathogens, researchers can detect the emergence and spread of resistant strains. nih.gov For triazole fungicides like tebuconazole and difenoconazole, resistance is often associated with mutations in the CYP51 gene, which encodes the target enzyme sterol 14α-demethylase. Molecular assays can be designed to rapidly screen pathogen populations for these specific mutations. This information is vital for implementing effective resistance management strategies, such as alternating fungicide modes of action or using mixtures. nih.gov
Predictive Modeling and Advanced Risk Assessment Methodologies
To proactively manage the risks associated with fungicide use, researchers employ predictive models to understand how substances like tebuconazole and difenoconazole behave in the environment and how resistance might evolve in pathogen populations.
Environmental Fate Modeling and Exposure Assessment
Understanding the environmental fate—persistence, mobility, and degradation—of this compound's active ingredients is essential for assessing potential exposure and environmental risk.
Persistence and Mobility: Tebuconazole is known to be relatively persistent in the environment. epa.gov It is resistant to degradation by processes such as hydrolysis and photolysis in water. epa.gov Laboratory and field studies indicate that it has low mobility in soil and tends to adsorb to soil particles. epa.gov This suggests that while the risk of leaching to groundwater may be low under most conditions, the compound could be transported to surface water bodies via runoff and erosion, where it would likely associate with sediment. epa.gov The half-life of tebuconazole in soil has been reported to range from 46 to 167 days. epa.gov
Exposure Modeling: Environmental fate models, such as the PROTEX model mentioned for other azole fungicides, are used to simulate the movement and concentration of pesticides in different environmental compartments (soil, water, air). acs.orgnih.gov These models integrate data on the chemical's properties, application rates, and environmental conditions to predict potential exposure levels for non-target organisms and humans. nih.gov
Epidemiological Modeling of Disease Progression and Resistance Dynamics
Mathematical and epidemiological models are powerful tools for understanding and predicting the spread of plant diseases and the evolution of fungicide resistance. nih.gov
Modeling Resistance Evolution: Researchers use different classes of models to simulate how fungicide resistance develops and spreads. nih.gov These models can assess the impact of various factors, including the pathogen's life cycle, the fungicide's characteristics (e.g., efficacy, decay rate), and application strategies (e.g., dose, frequency, use of mixtures vs. alternations). nih.govcore.ac.uk
Optimizing Control Strategies: By coupling epidemiological models with machine learning, scientists can analyze complex interactions and identify optimal fungicide doses that balance effective disease control with minimizing the selection pressure for resistance. biorxiv.org These models can explore scenarios with different types of resistance, such as partial or quantitative resistance, providing more nuanced guidance for sustainable disease management. biorxiv.org
Economic Impact Assessment: Advanced frameworks combine epidemiological models with economic cost-benefit analysis. plos.org This allows for the estimation of the economic costs associated with the evolution of fungicide resistance at a landscape scale, helping to inform policy and encourage more sustainable fungicide use. plos.org
Future Research Directions and Sustainable Agricultural Integration
Exploration of Novel Formulation Technologies for Enhanced Efficacy and Reduced Environmental Load
Conventional fungicide formulations can be prone to issues such as low bioavailability, environmental persistence, and adverse effects on non-target organisms. agrinfobank.com.pk To mitigate these challenges, research is actively exploring innovative formulation technologies for tebuconazole (B1682727).
Nano-formulations: Nanotechnology offers promising avenues for improving the delivery and efficacy of tebuconazole. Nano-formulations, such as nanoemulsions, can be developed using low-energy methods and may prove useful in sustainable agriculture. nih.gov These formulations can enhance the solubility and dispersion of tebuconazole, leading to better plant uptake and fungicidal activity. Research into nanoemulsions of tebuconazole has shown potential for sustainable agricultural applications. nih.gov
The development of these advanced formulations seeks to achieve a more targeted and efficient delivery of tebuconazole, which in turn can lead to a reduced environmental load through lower application rates and minimized runoff.
Strategies for Optimizing Fungicide Use in Sustainable Cropping Systems
Optimizing the use of Folicur Top within sustainable cropping systems is crucial for long-term efficacy and environmental stewardship. Key strategies include the implementation of Integrated Pest Management (IPM) and proactive resistance management.
Integrated Pest Management (IPM): IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. epa.gov Fungicides like this compound are used judiciously and only when necessary, based on monitoring of pest populations and established action thresholds. epa.gov This approach minimizes the reliance on chemical control and reduces the selection pressure for fungicide resistance. For example, night spraying of tebuconazole on peanuts has been shown to improve the control of stem rot and increase yield compared to daytime applications, representing a precision application strategy within an IPM framework. nih.gov
Resistance Management: The repeated use of a single-site fungicide like tebuconazole can lead to the development of resistant fungal populations. agrinfobank.com.pk To combat this, resistance management strategies are essential. These include rotating or tank-mixing this compound with fungicides that have different modes of action. sipcam-oxon.com For instance, pre-mixtures of demethylation inhibitor (DMI) fungicides like tebuconazole with strobilurin or protectant fungicides are marketed to broaden the spectrum of disease control and adhere to resistance management guidelines. okstate.edu Discontinuing the use of tebuconazole in orchards with high resistance pressure has been shown to allow the sensitive population of the pathogen to reestablish over time.
By adopting these strategies, the effective lifespan of this compound can be extended, and its role in sustainable agriculture can be maintained.
Integration of this compound into Broader Agroecological Approaches for Disease Management
Agroecology promotes the design of sustainable agricultural systems by applying ecological principles. Integrating this compound into such systems involves its combined use with biological and cultural control methods to create a multi-pronged approach to disease management.
Combination with Biological Control Agents: Research has demonstrated synergistic effects when tebuconazole is used in combination with biological control agents (BCAs). For example, studies have shown that combining tebuconazole with Bacillus subtilis can enhance the control of rice false smut. nih.gov At low application rates, tebuconazole can stimulate the growth of B. subtilis, prolong its effectiveness, and promote induced systemic resistance in the rice plant. nih.gov Similarly, the integration of Bacillus strains with tebuconazole has been found to be more effective against Fusarium crown rot in wheat than either treatment alone. However, it is important to note that at higher concentrations, tebuconazole can be toxic to some beneficial fungi used as biocontrol agents. entomoljournal.com
Integration with Cultural Practices: Cultural practices are fundamental to disease management in agroecological systems. These practices include crop rotation, sanitation (such as deep burial of crop residue), and adjusting planting times to avoid periods of high disease pressure. tamu.edu When these practices are insufficient to control a disease outbreak, this compound can be used as a targeted intervention. For instance, in banana plantations, maintaining good de-leafing practices to reduce disease inoculum is a critical cultural practice that complements the application of tebuconazole for leaf spot control.
This integrated approach reduces the reliance on fungicides and fosters a more resilient and sustainable agricultural system.
Identification of Remaining Knowledge Gaps and Emerging Challenges in Fungicide Science
Despite the extensive use and study of tebuconazole, several knowledge gaps and challenges remain that require further research to ensure its continued efficacy and environmental compatibility.
Long-Term Environmental Fate and Non-Target Effects: While the acute toxicity of tebuconazole to various organisms has been studied, there is a need for more research on its long-term (chronic) effects on non-target organisms and ecosystem functions. nih.gov Tebuconazole can persist in soil and water, potentially leading to long-term environmental contamination. agrinfobank.com.pk Repeated applications may lead to residue buildup in sediments, posing a chronic hazard to aquatic organisms. epa.gov Furthermore, there are concerns that tebuconazole may act as an endocrine disruptor in animals. agrinfobank.com.pk Recent studies have also indicated that tebuconazole can promote the spread of antibiotic resistance genes in soil bacteria, a significant emerging environmental health risk. nih.gov
Understanding and Managing Complex Resistance Mechanisms: Fungicide resistance is an ongoing challenge. While the primary mechanism of resistance to DMI fungicides is known, the genetic and molecular basis of resistance can be complex and vary between fungal species. researchgate.net Continuous monitoring of fungal populations for shifts in sensitivity to tebuconazole is crucial for timely adjustments to management strategies. nih.gov Further research is needed to fully understand the fitness costs associated with resistance and how to best manage resistant populations in the field. nih.govresearchgate.net
Optimizing Formulations for Environmental Safety: While novel formulations show promise, more research is needed to assess their long-term environmental fate and potential for unintended consequences. For example, the ecotoxicological impact of nanopesticides on non-target organisms is an area that requires further investigation. nih.gov There is also a need to optimize the balance between the efficacy of fungicide formulations against target pathogens and their safety for the environment. nih.gov
Addressing these knowledge gaps and challenges through continued research will be vital for the sustainable use of this compound and other tebuconazole-based fungicides in the future.
Q & A
Q. How can computational modeling predict this compound’s interaction with novel fungal targets?
- Methodological Guidance : Use molecular docking simulations (e.g., AutoDock Vina) to screen this compound against fungal protein databases (PDB). Validate predictions with in vitro enzyme inhibition assays and correlate binding affinity (ΔG values) with experimental IC50 data. Apply QSAR models to optimize lead compounds for enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
